1-Acetoxypinoresinol
Overview
Description
1-Acetoxypinoresinol is a lignan compound predominantly found in olives and extra virgin olive oil. Lignans are a group of chemical compounds found in plants, known for their potential health benefits. This compound is part of the phytoestrogen family, which is renowned for its health properties. This compound was exclusively identified in olives in 2000 and has since been a subject of interest due to its nutraceutical properties .
Mechanism of Action
Target of Action
1-Acetoxypinoresinol (1-AP) is a lignan, a type of polyphenol, found in olives and extra virgin olive oil (EVOO) . Lignans possess a steroid-like chemical structure and are part of the phytoestrogen family .
Mode of Action
Lignans, including 1-ap, are known to have antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and inflammation .
Biochemical Pathways
As a lignan and a polyphenol, 1-ap likely impacts pathways related to oxidative stress and inflammation . By acting as an antioxidant, 1-AP could potentially inhibit the biochemical pathways that lead to the production of reactive oxygen species .
Result of Action
Given its antioxidant properties, it can be inferred that 1-ap may help protect cells from oxidative damage . This could potentially contribute to the prevention of various diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .
Action Environment
The action of 1-AP can be influenced by various environmental factors. For instance, the concentration of 1-AP in EVOO is influenced by factors such as olive variety, fruit maturation, extraction methods, storage conditions, crop season, geographical area, and environmental conditions . These factors can affect the bioavailability and efficacy of 1-AP.
Biochemical Analysis
Biochemical Properties
1-Acetoxypinoresinol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways. This compound modulates these pathways, which are crucial for cell signaling and immune responses . Additionally, it has been shown to interact with enzymes involved in oxidative stress regulation, thereby exerting its antioxidant effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly the JAK/STAT pathway, which plays a role in immune response and inflammation . This compound also impacts gene expression by modulating the activity of transcription factors. Furthermore, this compound affects cellular metabolism by interacting with enzymes involved in oxidative stress regulation, thereby enhancing the cell’s antioxidant capacity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and pathways. It binds to and modulates the activity of the JAK/STAT pathway, leading to changes in gene expression and cellular responses . Additionally, this compound exhibits antioxidant properties by interacting with enzymes that regulate oxidative stress, thereby reducing the levels of reactive oxygen species in cells . These interactions contribute to its anti-inflammatory and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its bioactive properties . Long-term exposure to this compound has demonstrated sustained antioxidant and anti-inflammatory effects, contributing to improved cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant capacity and reduce inflammation without causing adverse effects . At higher doses, there may be potential toxic effects, including disruptions in cellular metabolism and oxidative stress regulation . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress regulation and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing the levels of reactive oxygen species . Additionally, this compound modulates the JAK/STAT pathway, influencing gene expression and cellular responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, particularly those involved in oxidative stress regulation and inflammation . The transport and distribution of this compound are crucial for its bioavailability and effectiveness in exerting its beneficial effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in cellular compartments involved in oxidative stress regulation, such as mitochondria and the endoplasmic reticulum . This localization allows this compound to interact with key enzymes and proteins, enhancing its antioxidant and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetoxypinoresinol can be synthesized through various chemical reactions involving the precursor compound pinoresinol. The acetylation of pinoresinol using acetic anhydride in the presence of a catalyst such as pyridine can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and reaction times to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the extraction of this compound from olives involves several steps. The olives are first crushed to produce olive paste, which is then subjected to malaxation and centrifugation to separate the oil. The phenolic compounds, including this compound, are then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxypinoresinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Pinoresinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Acetoxypinoresinol has several scientific research applications, including:
Chemistry: It is used as a model compound to study lignan biosynthesis and metabolism.
Biology: Research has shown its potential antioxidant and anti-inflammatory properties.
Medicine: Studies suggest that this compound may have protective effects against certain chronic diseases, including cardiovascular diseases and cancer.
Industry: It is used in the development of nutraceutical products and functional foods due to its health benefits
Comparison with Similar Compounds
- Pinoresinol
- Secoisolariciresinol
- Matairesinol
These compounds share structural similarities but differ in their functional groups and biological activities .
Properties
IUPAC Name |
[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O8/c1-12(23)30-22-11-29-20(13-4-6-16(24)18(8-13)26-2)15(22)10-28-21(22)14-5-7-17(25)19(9-14)27-3/h4-9,15,20-21,24-25H,10-11H2,1-3H3/t15-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDFORNCKZPCI-FPHUIIFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12COC(C1COC2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]12CO[C@@H]([C@H]1CO[C@@H]2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331966 | |
Record name | 1-Acetoxypinoresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81426-14-4 | |
Record name | Acetoxypinoresinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81426-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetoxypinoresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-acetoxypinoresinol and where is it found?
A1: this compound is a naturally occurring lignan found exclusively in olives and extra virgin olive oil (EVOO). [, ] Unlike its related compound (+)-pinoresinol, which is present in various plants, this compound appears to be unique to olives. []
Q2: What is the chemical structure of this compound?
A2: this compound is a lignan with a steroid-like chemical structure. Its full chemical name is (+)-1-acetoxypinoresinol, and its systematic IUPAC name is [(1S,2R,5R,6S)-1-acetoxy-2,6-bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane]. [, ]
Q3: What are the main analytical techniques used to identify and quantify this compound in olive oil?
A3: Several techniques are used to analyze this compound, with a focus on chromatographic methods:
- Fluorescence Detection (FLD): This method offers high sensitivity for this compound due to its strong fluorescence response and is considered more cost-effective than mass spectrometry for industrial applications. []
- Diode Array Detection (DAD): DAD provides UV-Vis absorbance spectra, aiding in compound identification and quantification. [, ]
- Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): These techniques provide accurate mass measurements and fragmentation patterns, enabling unequivocal identification and quantification even in complex matrices. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of this compound isolated from olive oil. [, ]
- Capillary Electrophoresis coupled with Mass Spectrometry (CE-ESI-MS): This technique offers high separation efficiency and sensitivity for analyzing phenolic compounds, including this compound, in olive oil. [, ]
Q4: How stable is this compound during olive oil processing and storage?
A4: this compound exhibits varying stability depending on the processing method:
- Olive Fly Damage: Interestingly, olive fly (Bactrocera oleae) infestation, even at high levels, does not significantly impact the concentration of this compound in olive oil, unlike secoiridoids, which show a decline. []
Q5: What are the potential health benefits of this compound?
A5: While research is ongoing, this compound, as part of the olive oil lignan family, is thought to contribute to the health benefits associated with the Mediterranean diet. Here's what we know so far:
- Potential Role in Cancer Prevention: While direct evidence is limited for this compound, diets rich in lignan precursors have been linked to a reduced risk of certain cancers, including breast, colon, and prostate cancer. [] This suggests that lignans like this compound might play a role in cancer chemoprevention, but further research is needed.
- Other Potential Benefits: Studies have explored the effects of this compound and related compounds on various biological targets, including:
- Anti-diabetic potential: Some studies suggest that this compound might inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and blood sugar regulation, indicating potential anti-diabetic properties. []
- Neuroprotective effects: Research indicates that this compound might offer protection against the neurotoxicity of certain mycotoxins, such as penitrem A, by modulating the STAT1 pathway. []
Q6: How does the structure of this compound relate to its biological activity?
A6: While specific structure-activity relationships for this compound are not extensively studied, some insights can be drawn:
- Comparison with Pinoresinol: The presence of the acetoxy group at the C-1 position in this compound seems to significantly enhance its inhibitory activity against α-amylase and α-glucosidase compared to pinoresinol. [] This suggests that the acetoxy group plays a crucial role in its interaction with these enzymes.
- Docking Studies: Computational docking simulations suggest that pinoresinol, and potentially this compound, might interact with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. [] This interaction is thought to occur at the transmembrane cavity of P-gp, potentially explaining its ability to reverse drug resistance. [] Furthermore, a derivative, this compound, exhibited even higher activity in reversing drug resistance, suggesting that structural modifications can significantly impact biological activity. []
Q7: What are the future directions for research on this compound?
A7: Further research is needed to:
Q8: What is the significance of identifying this compound in olive oil?
A8: The discovery of this compound as a unique component of olive oil has several implications:
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